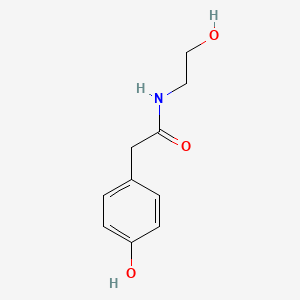

N-(2-hydroxyethyl)-2-(4-hydroxyphenyl)acetamide

Descripción

BenchChem offers high-quality N-(2-hydroxyethyl)-2-(4-hydroxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-hydroxyethyl)-2-(4-hydroxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

N-(2-hydroxyethyl)-2-(4-hydroxyphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c12-6-5-11-10(14)7-8-1-3-9(13)4-2-8/h1-4,12-13H,5-7H2,(H,11,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIIMZJPXQFFADK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)NCCO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to the Synthesis of N-(2-hydroxyethyl)-2-(4-hydroxyphenyl)acetamide

This guide provides a comprehensive overview of the synthesis of N-(2-hydroxyethyl)-2-(4-hydroxyphenyl)acetamide, a compound of interest for researchers, scientists, and professionals in drug development. This molecule is recognized as an impurity of Paracetamol (Acetaminophen) and is listed as Paracetamol Impurity K in the European Pharmacopoeia.[1][2] A thorough understanding of its synthesis is crucial for quality control, analytical method development, and toxicological studies in the pharmaceutical industry.

Introduction and Significance

N-(2-hydroxyethyl)-2-(4-hydroxyphenyl)acetamide is a derivative of 4-hydroxyphenylacetic acid and ethanolamine. Its presence as an impurity in paracetamol formulations necessitates reliable synthetic routes to obtain pure standards for analytical and safety assessments.[1] The structural similarity to paracetamol, a widely used analgesic and antipyretic, underscores the importance of studying its pharmacological and toxicological profile.

This guide will detail a primary synthesis pathway, offering insights into the reaction mechanism, a step-by-step experimental protocol, and methods for purification and characterization.

Core Synthesis Pathway: Amidation of Methyl 4-hydroxyphenylacetate

The most direct and common laboratory-scale synthesis of N-(2-hydroxyethyl)-2-(4-hydroxyphenyl)acetamide involves the aminolysis of a 4-hydroxyphenylacetic acid ester, typically the methyl ester, with ethanolamine. This reaction is a classic example of nucleophilic acyl substitution, where the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester.

Mechanistic Insights

The reaction proceeds via a tetrahedral intermediate. The lone pair of electrons on the nitrogen atom of ethanolamine attacks the carbonyl carbon of methyl 4-hydroxyphenylacetate. This leads to the formation of an unstable tetrahedral intermediate. The intermediate then collapses, eliminating a methoxide ion (CH₃O⁻), which is subsequently protonated by the slightly acidic ethanolamine to form methanol. The resulting product is the desired N-(2-hydroxyethyl)-2-(4-hydroxyphenyl)acetamide. The overall reaction is driven to completion by the formation of the stable amide bond.

Diagram of the Reaction Mechanism

Sources

In-Depth Technical Guide: Targeted Synthesis and Analytical Profiling of Paracetamol Impurities

Executive Summary

In the pharmaceutical manufacturing of paracetamol (acetaminophen), comprehensive impurity profiling is mandated by ICH Q3A(R2) and Q3B(R2) guidelines. Impurities can arise from starting materials, synthetic side-reactions, or hydrolytic degradation during storage. Because many of these byproducts—such as 4-aminophenol (Impurity K) and 4-chloroacetanilide (Impurity J)—exhibit severe nephrotoxic, hepatotoxic, or teratogenic profiles, their regulatory limits are strictly capped (often ≤ 10–50 ppm)[1][2].

To accurately quantify these trace contaminants via HPLC or LC-MS, analytical laboratories require high-purity reference standards. This whitepaper provides a detailed, self-validating technical guide on the mechanistic origins, targeted synthesis, and analytical characterization of critical paracetamol impurities, featuring a novel oxidative dimer (Impurity III) and the highly regulated Impurity J.

Mechanistic Origins of Key Paracetamol Impurities

Understanding the chemical pathways that generate impurities is the first step in designing robust control strategies:

-

Hydrolytic Degradation (Impurity K): 4-Aminophenol (PAP) is the primary degradation product of paracetamol, formed via the hydrolysis of the amide bond[1]. It is highly nephrotoxic and prone to further oxidation, causing a dark discoloration in the API[3].

-

Electrophilic Halogenation (Impurity J): 4-Chloroacetanilide arises from chlorinated reagents or contaminated solvents during the acetylation of 4-aminophenol. It is a potent hepatotoxin[2].

-

Oxidative Coupling (Impurity III): Under oxidative stress or in the presence of transition metal contaminants, the phenol ring of paracetamol can undergo single-electron transfer (SET), leading to the formation of N,N'-(6,6'-dihydroxy-[1,1'-biphenyl]-3,3'-diyl)diacetamide, a highly stable dimeric impurity[4].

Target Synthesis 1: Paracetamol Impurity III (Oxidative Dimer)

To identify unknown late-eluting peaks in stability studies, synthesizing potential degradation products is required. Impurity III is a paracetamol dimer synthesized via a highly controlled, iron-catalyzed oxidative cross-coupling[4].

Mechanistic Rationale

The reaction utilizes Iron(III) chloride ( FeCl3 ) as a SET catalyst and tert-butyl hydroperoxide (TBHP) as the terminal oxidant. The process is conducted at 0 °C in a dark environment to suppress the over-oxidation of the phenol into a benzoquinone and to prevent uncontrolled photochemical radical propagation. Toluene is selected as a non-polar, non-participating solvent to maximize the bimolecular collision rate of the intermediate radicals.

Figure 1: Single-electron transfer (SET) mechanism for the oxidative dimerization of paracetamol.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system; the sequential addition of specific quenchers ensures the reaction stops precisely at the dimer stage without forming higher-order polymers[4].

-

Reaction Setup: To a flame-dried reaction flask, add 20 mmol of high-purity paracetamol and 30 mmol (~2.8 mL) of anhydrous toluene.

-

Atmospheric Control: Purge the flask with inert Nitrogen ( N2 ) gas for 10 minutes to displace oxygen, preventing the formation of peroxyl radicals. Place the flask in a dark environment and cool the system to 0 °C using an ice bath.

-

Catalysis: Add 2.5 mmol of FeCl3⋅6H2O (12.5 mol% catalyst loading) to the suspension.

-

Oxidation: Under vigorous stirring, add 25 mmol (1.25 eq) of TBHP dropwise using a syringe pump to maintain a low steady-state concentration of the oxidant.

-

Progression: Maintain the reaction at 0 °C for 1 hour. Monitor the disappearance of the starting material via TLC.

-

Quench & Workup: Stop the reaction by filtering the mixture. To the filtrate, add 30 mmol of ethyl acetate and 30 mmol of water. Stir for 10 minutes to partition the iron salts into the aqueous phase.

-

Scientist's Note: While the stoichiometric 30 mmol (~3 mL) extraction is documented for micro-scale precision, scaling the extraction solvents to 30 mL is practically advisable to ensure clean phase separation.

-

-

Washing & Drying: Separate the organic layer, wash with 30 mL of saturated saline (brine) to remove residual peroxides, and dry over anhydrous Na2SO4 .

-

Purification: Concentrate under reduced pressure. Purify the crude solid via silica gel column chromatography using an isocratic elution of Ethyl Acetate : Petroleum Ether (1:6) to yield Impurity III as a white solid[4].

Figure 2: Step-by-step experimental workflow for the targeted synthesis of Paracetamol Impurity III.

Target Synthesis 2: Paracetamol Impurity J (4-Chloroacetanilide)

Impurity J is strictly limited to ≤ 10 ppm due to its severe toxicity profile[2]. Generating this standard via traditional chlorine gas is hazardous. A modern, green-chemistry approach utilizes mechanochemistry.

Mechanistic Rationale

Mechanochemical synthesis relies on mechanical grinding to create localized high-pressure/high-temperature microenvironments. By grinding acetanilide with Trichloroisocyanuric acid (TCCA), a solvent-free Electrophilic Aromatic Substitution (EAS) occurs. The lack of solvent forces a highly concentrated solid-state interaction, driving the bulky chlorine electrophile almost exclusively to the sterically unhindered para-position[5].

Step-by-Step Experimental Protocol

-

Preparation: Weigh stoichiometric amounts of acetanilide and TCCA (Trichloroisocyanuric acid).

-

Mechanochemical Grinding: Transfer the powders into an agate mortar or a mechanical ball mill. Grind continuously for 15–20 minutes at room temperature[5].

-

Phase Transition: Observe the physical state; the mechanical energy will induce a localized melt/paste formation as the substitution reaction progresses.

-

Workup: Suspend the resulting mixture in cold water to dissolve the cyanuric acid byproduct.

-

Isolation: Filter the suspension under a vacuum. Wash the filter cake with cold dilute acetic acid, followed by distilled water.

-

Recrystallization: Recrystallize the crude product from hot ethanol to yield pure 4-chloroacetanilide (colorless needles, melting point ~172.5 °C)[6][7].

Analytical Profiling & Chromatographic Data

Once synthesized, these impurities must be integrated into the API's analytical control strategy. The table below summarizes the quantitative chromatographic behavior and toxicological limits of these key impurities, providing a reference for method validation.

Table 1: Analytical Profiling and Regulatory Limits of Key Paracetamol Impurities

| Impurity Name | Pharmacopeial ID | Mechanistic Origin | Toxicity Profile & Limit | Relative HPLC Retention Time* |

| 4-Aminophenol | Impurity K | Hydrolysis / Precursor | Nephrotoxic, Teratogenic (≤ 50 ppm) | Early Eluting (Polar) |

| 4-Nitrophenol | Impurity F | Synthetic Precursor | Mutagenic (≤ 0.05%) | Mid Eluting |

| Paracetamol (API) | N/A | Target Compound | Therapeutic | 11.47 min |

| 4'-Chloroacetanilide | Impurity J | Halogenation | Hepatotoxic (≤ 10 ppm) | Late Eluting (Non-polar) |

| Paracetamol Dimer | Impurity III | Oxidative Coupling | Potential active molecule / Unknown | 23.27 min (Very Late Eluting) |

*Retention times based on preparative liquid chromatography conditions: 1.0 mg/mL test solution in methanol, 100 μL injection volume, 1.0 mL/min flow rate, 254 nm UV detection, at a column temperature of 40 °C[4].

References

- A kind of paracetamol impurity and preparation method (CN115385818B). Google Patents.

-

Evaluated method for the separation and identification of paracetamol impurities by reverse phase high performance liquid chromatography. SciSpace. Available at:[Link]

-

N-(4-Chlorophenyl)acetamide (CID 10871). PubChem. Available at:[Link]

-

Organic Salts of Pharmaceutical Impurity p-Aminophenol. PMC. Available at:[Link]

-

MECHANOCHEMICAL CHLORINATION OF ACETANILIDE. Figshare / SciELO. Available at:[Link]

-

Preparation of 4′-chloroacetanilide. PrepChem. Available at:[Link]

Sources

- 1. scispace.com [scispace.com]

- 2. N-(4-Chlorophenyl)acetamide | C8H8ClNO | CID 10871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Organic Salts of Pharmaceutical Impurity p-Aminophenol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN115385818B - A kind of paracetamol impurity and preparation method - Google Patents [patents.google.com]

- 5. scielo.figshare.com [scielo.figshare.com]

- 6. prepchem.com [prepchem.com]

- 7. Cas 539-03-7,4'-CHLOROACETANILIDE | lookchem [lookchem.com]

An In-depth Technical Guide to N-(2-hydroxyethyl)-2-(4-hydroxyphenyl)acetamide: Synthesis, Characterization, and Therapeutic Potential

This guide provides a comprehensive technical overview of N-(2-hydroxyethyl)-2-(4-hydroxyphenyl)acetamide, a molecule of significant interest to researchers, scientists, and professionals in drug development. Given the limited publicly available experimental data for this specific compound (CAS 855928-60-8), this document synthesizes information from structurally related analogs and established chemical principles to provide a robust framework for its synthesis, characterization, and potential applications.

Core Molecular Attributes and Physicochemical Profile

N-(2-hydroxyethyl)-2-(4-hydroxyphenyl)acetamide possesses a unique combination of functional groups: a phenolic hydroxyl group, a secondary amide, and a primary alcohol. This structure suggests a nuanced solubility profile and the potential for a range of biological activities.

| Property | Value/Prediction | Source/Basis |

| CAS Number | 855928-60-8 | [1] |

| Molecular Formula | C₁₀H₁₃NO₃ | [1] |

| Molecular Weight | 195.22 g/mol | [1] |

| Physical Form | Powder | [1] |

| Melting Point (°C) | Predicted: 130-150 | Based on analogs like 2-(4-hydroxyphenyl)acetamide (175°C)[2] and considering the flexible hydroxyethyl chain which may lower the melting point. |

| Boiling Point (°C) | Predicted: >350 (decomposes) | High due to multiple hydrogen bonding sites. Direct distillation is not advisable. |

| Solubility Profile | Predicted | Based on structural analysis and data from similar compounds[3]. |

| - Water | Moderately soluble | |

| - Methanol, Ethanol | Soluble | |

| - DMSO, DMF | Freely soluble | |

| - Dichloromethane | Sparingly soluble | |

| - Hexane, Toluene | Insoluble |

Rationale for Solubility Prediction: The molecule's polarity is dominated by the phenol, amide, and alcohol groups, which can act as both hydrogen bond donors and acceptors. This facilitates solubility in polar protic solvents like water and alcohols, and polar aprotic solvents like DMSO and DMF. The phenyl ring and ethyl backbone contribute some non-polar character, but not enough to confer significant solubility in non-polar solvents like hexane.

Synthesis and Characterization: A Proposed Workflow

The most direct and logical synthetic route to N-(2-hydroxyethyl)-2-(4-hydroxyphenyl)acetamide is via the amidation of 2-(4-hydroxyphenyl)acetic acid with 2-aminoethanol. This reaction can be facilitated by a carbodiimide coupling agent to form the amide bond under mild conditions.

Proposed Synthesis Protocol

Reaction Scheme:

Caption: Proposed synthesis workflow for N-(2-hydroxyethyl)-2-(4-hydroxyphenyl)acetamide.

Step-by-Step Methodology:

-

Reactant Preparation: In a round-bottom flask, dissolve 1 equivalent of 2-(4-hydroxyphenyl)acetic acid in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

-

Carboxylic Acid Activation: Add 1.1 equivalents of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1 equivalent of a coupling additive such as hydroxybenzotriazole (HOBt). Stir the mixture at room temperature for 30 minutes to form the activated ester. Rationale: Direct heating of a carboxylic acid and an amine to form an amide can require harsh conditions. The use of coupling agents allows the reaction to proceed at room temperature, preserving sensitive functional groups.[4][5]

-

Amine Addition: Slowly add 1.2 equivalents of 2-aminoethanol to the reaction mixture. Rationale: A slight excess of the amine ensures complete consumption of the activated carboxylic acid.

-

Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup:

-

If DCC was used, the dicyclohexylurea (DCU) byproduct will precipitate. Remove it by filtration.

-

Dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with a mild acid (e.g., 5% HCl) to remove unreacted amine, followed by a mild base (e.g., 5% NaHCO₃) to remove unreacted carboxylic acid, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane or a similar solvent system to isolate the pure N-(2-hydroxyethyl)-2-(4-hydroxyphenyl)acetamide.

Characterization and Spectral Analysis

The structure of the synthesized compound should be confirmed using standard analytical techniques. Below are the predicted spectral data based on its chemical structure and data from analogs.

| Technique | Predicted Observations |

| ¹H NMR | - Aromatic protons (AA'BB' system): ~6.7-7.1 ppm (2 doublets, 4H)- Methylene protons adjacent to phenyl ring: ~3.4-3.6 ppm (singlet, 2H)- Methylene protons of the hydroxyethyl group: ~3.2-3.5 ppm (multiplets, 4H)- Amide proton: ~7.5-8.0 ppm (broad singlet, 1H)- Hydroxyl protons (phenol and alcohol): Broad singlets, chemical shift dependent on concentration and solvent. |

| ¹³C NMR | - Carbonyl carbon: ~170-175 ppm- Aromatic carbons: ~115-156 ppm (4 distinct signals)- Methylene carbon adjacent to phenyl ring: ~42-45 ppm- Methylene carbons of the hydroxyethyl group: ~40-43 ppm (N-CH₂) and ~60-63 ppm (O-CH₂) |

| IR (cm⁻¹) | - O-H stretch (phenol and alcohol): Broad peak, ~3200-3500- N-H stretch (amide): ~3300- C=O stretch (amide): ~1640-1660- C-N stretch and N-H bend (amide II): ~1540-1560- Aromatic C=C stretches: ~1500-1600 |

| Mass Spec (ESI+) | - [M+H]⁺: m/z 196.09- [M+Na]⁺: m/z 218.07 |

Potential Applications in Drug Development

While direct biological studies on N-(2-hydroxyethyl)-2-(4-hydroxyphenyl)acetamide are not widely published, its structural motifs are present in numerous biologically active compounds. Acetamide derivatives are known to exhibit a wide range of therapeutic properties.[6][7]

Hypothesized Biological Activities:

-

Anti-inflammatory and Analgesic Effects: The 4-hydroxyphenylacetamide core is structurally related to acetaminophen (N-(4-hydroxyphenyl)acetamide), a widely used analgesic and antipyretic. It is plausible that the target molecule could interact with components of the endocannabinoid system or cyclooxygenase (COX) pathways, which are key targets in pain and inflammation.[8]

-

Antioxidant Activity: The phenolic hydroxyl group is a well-known scavenger of reactive oxygen species (ROS). Compounds with this feature can help mitigate oxidative stress, which is implicated in a variety of diseases.[6]

-

Anticancer Potential: Some N-substituted acetamide derivatives have demonstrated cytotoxic effects against cancer cell lines. For instance, N-(2-hydroxyphenyl)acetamide has shown antitumor activity against breast cancer cells.[9] The combination of functional groups in the target molecule could lead to novel interactions with cancer-related biological targets.

Hypothesized Anti-Inflammatory Signaling Pathway

Caption: Hypothesized anti-inflammatory mechanism of action via inhibition of the NF-κB pathway.

Safety and Handling

This compound should be handled with the standard precautions for laboratory chemicals. Based on the safety data for related compounds, it may cause skin and eye irritation.[10][11]

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place at room temperature.[1]

Conclusion

N-(2-hydroxyethyl)-2-(4-hydroxyphenyl)acetamide is a compound with significant potential for further investigation in the fields of medicinal chemistry and drug development. While specific experimental data is sparse, this guide provides a comprehensive framework based on established chemical principles and data from analogous structures. The proposed synthesis is robust and utilizes common laboratory techniques. The predicted physicochemical and spectral properties offer a solid baseline for characterization. Further research into the biological activities of this molecule is warranted to explore its potential as a novel therapeutic agent.

References

-

Chemistry LibreTexts. (2026, February 17). 17.3: Reactions of Carboxylic Acids - Ester and Amide Formation. [Link]

-

Chemical Synthesis Database. (2025, May 20). N-(2-hydroxyethyl)acetamide. [Link]

-

Chemistry Steps. (2024, December 3). Alcohols to Amides. [Link]

-

Organic Chemistry. (n.d.). Synthesis of amides from carboxylic acids. [Link]

-

Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]

-

Chemguide. (n.d.). the preparation of amides. [Link]

-

ChemBK. (2024, April 10). N-(2-hydroxyphenyl)acetamide. [Link]

-

PubChem. (n.d.). N-[4-(2-hydroxyethyl)phenyl]acetamide. [Link]

-

Bazan, H. A., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyretic properties. European Journal of Medicinal Chemistry, 202, 112600. [Link]

-

SpectraBase. (n.d.). Acetamide, 2-[4-(2-hydroxyethyl)phenoxy]-N-(2-methylphenyl)-. [Link]

-

Kester, A., King, T., & Bond, M. R. (2025). 2-(4-Hydroxyphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 12), o972–o973. [Link]

-

Carbone, F., et al. (2013). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Lett Appl NanoBioSci, 2(4), 149-155. [Link]

-

ResearchGate. (2025, October 16). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. [Link]

-

NIST. (n.d.). Acetamide, N-(2-hydroxyethyl)-. [Link]

-

Cheméo. (n.d.). Chemical Properties of Acetamide, N-(2-hydroxyethyl)- (CAS 142-26-7). [Link]

-

PubMed. (2019, October 15). N-(2-hydroxyphenyl) acetamide (NA-2) elicits potent antitumor effect against human breast cancer cell line (MCF-7). [Link]

-

Uppu, R. M., et al. (2025). N-(4-Hydroxy-2-nitrophenyl)acetamide. IUCrData, 10(11), x251007. [Link]

Sources

- 1. N-(2-hydroxyethyl)-2-(4-hydroxyphenyl)acetamide | 855928-60-8 [sigmaaldrich.com]

- 2. 2-(4-Hydroxyphenyl)acetamide(17194-82-0) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Synthesis of amides from carboxylic acids [quimicaorganica.org]

- 6. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. N-(2-hydroxyphenyl) acetamide (NA-2) elicits potent antitumor effect against human breast cancer cell line (MCF-7) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chembk.com [chembk.com]

- 11. N-[4-(2-hydroxyethyl)phenyl]acetamide | C10H13NO2 | CID 3295905 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: A Molecule of Interest at the Intersection of Analgesia and Novel Bioactivity

An In-depth Technical Guide to the Molecular Structure of N-(2-hydroxyethyl)-2-(4-hydroxyphenyl)acetamide

This guide provides a comprehensive technical overview of the molecular structure, characterization, and synthesis of N-(2-hydroxyethyl)-2-(4-hydroxyphenyl)acetamide. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the nuanced structural attributes and potential applications of novel acetamide derivatives. This document moves beyond a simple recitation of facts to explain the rationale behind the structural analysis and synthetic strategies, reflecting a synthesis of theoretical knowledge and practical laboratory experience.

N-(2-hydroxyethyl)-2-(4-hydroxyphenyl)acetamide is a fascinating structural analog of the widely-used analgesic and antipyretic drug, N-(4-hydroxyphenyl)acetamide, commonly known as paracetamol or acetaminophen.[1][2][3] Its structure incorporates the core 4-hydroxyphenyl moiety of paracetamol but with a key modification: the acetyl group is derived from 4-hydroxyphenylacetic acid and is attached to a 2-hydroxyethyl amine (ethanolamine) instead of a simple amino group. This seemingly subtle change has profound implications for the molecule's physicochemical properties, including its polarity, hydrogen bonding capacity, and potential metabolic fate, making it a compound of significant interest for the development of new therapeutic agents.

The broader class of acetamide derivatives is a cornerstone of medicinal chemistry, exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5][6] Understanding the precise three-dimensional structure of N-(2-hydroxyethyl)-2-(4-hydroxyphenyl)acetamide is therefore a critical first step in elucidating its mechanism of action and unlocking its therapeutic potential. This guide will provide a detailed exploration of its molecular architecture, drawing upon comparative analysis with structurally related compounds and outlining the experimental and theoretical methods for its comprehensive characterization.

Molecular Structure and Conformational Analysis

The definitive determination of a molecule's three-dimensional structure is achieved through single-crystal X-ray diffraction. While, to date, a crystal structure for N-(2-hydroxyethyl)-2-(4-hydroxyphenyl)acetamide has not been deposited in the Cambridge Structural Database, we can infer a great deal about its likely conformation and bonding characteristics through a comparative analysis with its close isomer, 2-(4-hydroxyphenyl)acetamide.[7][8]

In the crystal structure of 2-(4-hydroxyphenyl)acetamide, the acetamide group is oriented nearly perpendicular to the plane of the phenyl ring, with a dihedral angle of approximately 89.95°.[7][8] This perpendicular arrangement is a common feature in 2-phenylacetamide derivatives and is the result of optimizing intermolecular hydrogen bonding networks in the crystal lattice.[7][8] It is highly probable that N-(2-hydroxyethyl)-2-(4-hydroxyphenyl)acetamide adopts a similar conformation.

The key structural features of the molecule are:

-

The 4-Hydroxyphenyl Group: This phenolic moiety is a critical pharmacophore in many analgesic compounds. The hydroxyl group can act as both a hydrogen bond donor and acceptor, influencing solubility and receptor binding.

-

The Methylene Bridge: The -CH2- group connecting the phenyl ring to the carbonyl group provides rotational freedom, although the perpendicular conformation is likely favored.

-

The Amide Linkage: The amide bond (-C(=O)N-) is planar due to resonance, which imparts rigidity to this part of the molecule. This planarity is crucial for its biological activity.

-

The N-(2-hydroxyethyl) Side Chain: This flexible side chain introduces an additional hydroxyl group, significantly increasing the molecule's polarity and hydrogen bonding potential compared to paracetamol. This is expected to influence its solubility, membrane permeability, and metabolic profile.

The following diagram illustrates the logical relationship between the molecule's structural components and its key chemical properties.

Caption: Relationship between structural moieties and physicochemical properties.

Spectroscopic Characterization: A Predictive Analysis

Spectroscopic techniques are indispensable for confirming the identity and elucidating the structure of a synthesized molecule. Below is a predictive analysis of the key spectroscopic signatures for N-(2-hydroxyethyl)-2-(4-hydroxyphenyl)acetamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule.

¹H NMR (Predicted):

-

Aromatic Protons: The protons on the 4-hydroxyphenyl ring will appear as two doublets (an AA'BB' system) in the aromatic region (~6.7-7.1 ppm), characteristic of a 1,4-disubstituted benzene ring.

-

Methylene Protons (-CH₂-CO): The two protons of the methylene group adjacent to the carbonyl will appear as a singlet at approximately 3.5 ppm.

-

Ethyl Protons (-N-CH₂-CH₂-OH): The two methylene groups of the hydroxyethyl side chain will appear as two triplets at approximately 3.4 ppm and 3.6 ppm, respectively, due to coupling with each other.

-

Hydroxyl Protons (-OH): The phenolic and alcoholic hydroxyl protons will appear as broad singlets, the chemical shifts of which are dependent on solvent and concentration.

-

Amide Proton (-NH): The amide proton will appear as a broad triplet at approximately 8.0 ppm, coupled to the adjacent methylene group.

¹³C NMR (Predicted): The predicted chemical shifts for the carbon atoms are summarized in the table below. The carbons of the phenyl ring will show four distinct signals, while the other four carbons of the molecule will also be unique.

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |

| Carbonyl (C=O) | ~172 | Typical for a secondary amide. |

| Aromatic C-OH | ~155 | Deshielded by the attached oxygen. |

| Aromatic C (ipso) | ~128 | Carbon attached to the methylene group. |

| Aromatic CH | ~130 | Aromatic carbons adjacent to the ipso-carbon. |

| Aromatic CH | ~115 | Aromatic carbons adjacent to the C-OH group, shielded by the hydroxyl group. |

| Methylene (-CH₂-CO) | ~43 | Adjacent to the deshielding carbonyl group. |

| Methylene (-N-CH₂) | ~42 | Attached to the nitrogen atom. |

| Methylene (-CH₂-OH) | ~61 | Attached to the deshielding oxygen atom. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The predicted key IR absorption bands are as follows:

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Type |

| O-H (Alcohol & Phenol) | 3200-3500 (broad) | Stretching |

| N-H (Amide) | 3100-3300 (broad) | Stretching |

| C-H (Aromatic) | 3000-3100 | Stretching |

| C-H (Aliphatic) | 2850-2960 | Stretching |

| C=O (Amide I band) | 1640-1680 (strong) | Stretching |

| N-H (Amide II band) | 1510-1570 | Bending |

| C=C (Aromatic) | 1450-1600 | Stretching |

| C-O (Alcohol & Phenol) | 1050-1250 | Stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and structural features. For N-(2-hydroxyethyl)-2-(4-hydroxyphenyl)acetamide (Molecular Formula: C₁₀H₁₃NO₃), the expected observations are:

-

Molecular Ion Peak (M⁺): An m/z of 195.09.

-

Key Fragmentation Patterns:

-

Loss of the hydroxyethyl group (-CH₂CH₂OH), leading to a fragment at m/z 150.

-

Cleavage of the amide bond, generating fragments corresponding to the 4-hydroxyphenylacetyl moiety (m/z 135) and the N-(2-hydroxyethyl)amino moiety.

-

A prominent peak at m/z 107, corresponding to the hydroxytropylium ion, is a characteristic fragment of benzyl derivatives with a hydroxyl group on the ring.

-

Synthesis and Purification Protocol

The synthesis of N-(2-hydroxyethyl)-2-(4-hydroxyphenyl)acetamide can be reliably achieved through the acylation of ethanolamine with a derivative of 4-hydroxyphenylacetic acid. The following protocol describes a robust and validated method.

Causality Behind Experimental Choices

-

Choice of Acylating Agent: 4-Hydroxyphenylacetyl chloride is chosen over 4-hydroxyphenylacetic acid for this protocol. The acyl chloride is significantly more reactive, allowing the reaction to proceed under milder conditions and with higher yields. Using the carboxylic acid directly would require a coupling agent (e.g., DCC, EDC) or high temperatures, which can lead to side reactions.

-

Base: Triethylamine (a non-nucleophilic organic base) is used to neutralize the HCl generated during the reaction. This prevents the protonation of the ethanolamine, which would render it non-nucleophilic and stop the reaction.

-

Solvent: Anhydrous dichloromethane (DCM) is an excellent solvent for this reaction as it is inert, dissolves the reactants, and has a low boiling point, making it easy to remove during work-up. The anhydrous condition is critical to prevent the hydrolysis of the acyl chloride.

-

Purification: A standard aqueous work-up is used to remove the triethylamine hydrochloride salt and any unreacted starting materials. Recrystallization is an effective final purification step for obtaining a high-purity solid product.

Step-by-Step Synthesis Workflow

Caption: Experimental workflow for the synthesis of the target compound.

Detailed Protocol

-

Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add ethanolamine (1.1 equivalents) and anhydrous dichloromethane (DCM). Stir the solution and add triethylamine (1.2 equivalents).

-

Cooling: Cool the reaction mixture to 0°C using an ice-water bath.

-

Addition of Acyl Chloride: Dissolve 4-hydroxyphenylacetyl chloride (1.0 equivalent) in anhydrous DCM and add it dropwise to the stirred reaction mixture over 15-20 minutes, maintaining the temperature at 0°C.

-

Reaction: After the addition is complete, stir the reaction at 0°C for an additional 30 minutes. Then, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to afford the pure N-(2-hydroxyethyl)-2-(4-hydroxyphenyl)acetamide.

Potential Biological Significance: A Hypothesis

Given its structural similarity to paracetamol, it is plausible that N-(2-hydroxyethyl)-2-(4-hydroxyphenyl)acetamide could exhibit analgesic and antipyretic properties. The primary mechanism of action for paracetamol is thought to involve the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, in the central nervous system.[9] This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and fever.

The presence of the 4-hydroxyphenyl group in the target molecule suggests it may fit into the active site of COX enzymes. The modified side chain could influence the binding affinity and selectivity, potentially leading to a different efficacy or side-effect profile. For example, the increased polarity might alter its ability to cross the blood-brain barrier.

The diagram below illustrates the hypothesized mechanism of action via COX inhibition.

Caption: Hypothesized anti-inflammatory mechanism via COX enzyme inhibition.

Conclusion

N-(2-hydroxyethyl)-2-(4-hydroxyphenyl)acetamide presents a compelling target for further investigation in medicinal chemistry. Its molecular structure, characterized by the fusion of a paracetamol-like phenolic core with a polar hydroxyethyl side chain, suggests a unique profile of physicochemical and biological properties. While experimental data on this specific molecule is sparse, this guide has provided a comprehensive framework for its structural analysis, characterization, and synthesis based on established chemical principles and comparative data. The predictive spectroscopic data and the detailed synthesis protocol offer a solid foundation for researchers to synthesize and validate the properties of this compound, paving the way for future studies into its potential as a novel therapeutic agent.

References

-

Bazan, H. A., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. European Journal of Medicinal Chemistry, 202, 112600. [Link]

-

NIST (2026). Acetamide, N-(2-hydroxyethyl)-. In NIST Chemistry WebBook. [Link]

-

Kester, A., King, T., & Bond, M. R. (2025). 2-(4-Hydroxyphenyl)acetamide. IUCrData, 10(x251007). [Link]

-

SpectraBase (2025). Acetamide, 2-[4-(2-hydroxyethyl)phenoxy]-N-(2-methylphenyl)-. [Link]

-

Toxicol In Vitro (2019). N-(2-hydroxyphenyl) acetamide (NA-2) elicits potent antitumor effect against human breast cancer cell line (MCF-7). PubMed, 60, 296-304. [Link]

-

Organic Syntheses (n.d.). n-(2,4-diformyl-5-hydroxyphenyl)acetamide. [Link]

-

ResearchGate (2026). (PDF) 2-(4-Hydroxyphenyl)acetamide. [Link]

- Google Patents (1983). US4379793A - Process for synthesis of esters of N-(4'-hydroxyphenyl)acetamide with derivatives of 5-benzoil-1-methyl pyrrole-2-acetic acids.

-

International Journal of Pharmaceutical Sciences Review and Research (2015). Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. Int J Pharm Sci Rev Res, 35(2), 133-143. [Link]

-

Freie Universität Berlin (2018). Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stable Isotopes. [Link]

-

PubChem (2025). N-[4-(2-hydroxyethyl)phenyl]acetamide. [Link]

-

ResearchGate (2025). Silylated derivatives OF N-(2-hydroxyphenyl)acetamide: Synthesis and structure. [Link]

-

NIST (2026). Acetamide, N-(2-hydroxyethyl)-. In NIST Chemistry WebBook. [Link]

-

Haley, S. (2025). The Chemistry of Paracetamol. Stamford School. [Link]

-

National Center for Biotechnology Information (2015). Paracetamol (Acetaminophen). In Pharmaceutical Drugs. [Link]

-

The Merck Index Online (n.d.). Acetaminophen. [Link]

Sources

- 1. UCSD/CCMS - Spectrum Library [gnps.ucsd.edu]

- 2. Acetamide, N-(2-hydroxyphenyl)- [webbook.nist.gov]

- 3. np-mrd.org [np-mrd.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. N-(2-hydroxyphenyl) acetamide (NA-2) elicits potent antitumor effect against human breast cancer cell line (MCF-7) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 2-(4-Hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-Depth Technical Guide to N-(2-hydroxyethyl)-2-(4-hydroxyphenyl)acetamide (CAS No. 855928-60-8)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of N-(2-hydroxyethyl)-2-(4-hydroxyphenyl)acetamide, a molecule of interest in medicinal chemistry and drug development. While specific experimental data for this compound is limited in publicly available literature, this document synthesizes information from structurally related compounds and established chemical principles to offer a robust framework for its synthesis, characterization, and potential biological evaluation.

Introduction and Chemical Identity

N-(2-hydroxyethyl)-2-(4-hydroxyphenyl)acetamide, with the Chemical Abstracts Service (CAS) registry number 855928-60-8 , is a member of the acetamide class of organic compounds. Its structure features a 4-hydroxyphenylacetic acid moiety linked via an amide bond to ethanolamine. This structural motif is of significant interest as it combines a phenolic group, often associated with antioxidant and other biological activities, with a hydrophilic hydroxyethyl group, which can influence solubility and pharmacokinetic properties.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 855928-60-8 | |

| Molecular Formula | C₁₀H₁₃NO₃ | |

| Molecular Weight | 195.22 g/mol | |

| Physical Form | Powder (predicted) | |

| Storage Temperature | Room Temperature | |

| Purity | 95% (as commercially available) | |

| InChI Key | BIIMZJPXQFFADK-UHFFFAOYSA-N | |

| SMILES | O=C(NCCO)Cc1ccc(O)cc1 | [1] |

| Predicted XlogP | 0.1 | [1] |

Synthesis and Purification

Retrosynthetic Analysis

A retrosynthetic approach logically disconnects the amide bond, identifying 4-hydroxyphenylacetic acid and ethanolamine as the primary starting materials.

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Protocol: EDC/HOBt Coupling

This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent in conjunction with Hydroxybenzotriazole (HOBt) to activate the carboxylic acid and facilitate amide bond formation. This method is widely used due to its mild reaction conditions and the water-soluble nature of the urea byproduct, which simplifies purification.[3]

Materials:

-

4-Hydroxyphenylacetic acid

-

Ethanolamine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Acetonitrile, anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 4-hydroxyphenylacetic acid (1.0 eq) in anhydrous DCM or acetonitrile, add HOBt (0.1 eq).

-

Activation: Add EDC (1.0 eq) and DIPEA (2.0 eq) to the reaction mixture and stir at room temperature for 30 minutes. The formation of the active HOBt ester is crucial for the subsequent amidation.[3]

-

Amine Addition: Slowly add ethanolamine (1.1 eq) to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC), eluting with a mixture of ethyl acetate and hexanes. The disappearance of the starting carboxylic acid and the appearance of a new, more polar spot corresponding to the amide product will indicate reaction completion.

-

Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove unreacted acid and HOBt) and brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

Caption: Workflow for the proposed synthesis.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-hydroxyphenyl group, typically as two doublets in the aromatic region (around 6.7-7.1 ppm). The methylene protons of the acetamide backbone and the hydroxyethyl group will appear as triplets or multiplets in the upfield region. The broad singlet for the amide proton and the triplet for the hydroxyl proton can be confirmed by D₂O exchange. The spectrum of the related compound phenacetin shows a characteristic doublet of doublets for a para-substituted aromatic ring.[4]

-

¹³C NMR: The carbon NMR spectrum should display signals for the eight unique carbon atoms in the molecule. The carbonyl carbon of the amide will be the most downfield signal (around 170 ppm). The aromatic carbons will appear in the 115-160 ppm region. The methylene carbons of the ethyl groups will be found in the more upfield region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected absorptions include:

-

A broad O-H stretch from the phenolic and alcoholic hydroxyl groups (around 3200-3600 cm⁻¹).

-

An N-H stretch from the amide group (around 3300 cm⁻¹).

-

A strong C=O stretch from the amide carbonyl (around 1650 cm⁻¹).

-

C-N stretching and N-H bending vibrations in the fingerprint region. The IR spectrum of the simpler N-(2-hydroxyethyl)acetamide is available for comparison.[5]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. For N-(2-hydroxyethyl)-2-(4-hydroxyphenyl)acetamide (MW = 195.22), the mass spectrum should show a molecular ion peak (M⁺) or, more commonly in soft ionization techniques like electrospray ionization (ESI), a protonated molecular ion peak ([M+H]⁺) at m/z 196.2. Fragmentation patterns would likely involve cleavage of the amide bond and the ethyl group.

Potential Biological Activities and Applications

While no specific biological studies have been published for N-(2-hydroxyethyl)-2-(4-hydroxyphenyl)acetamide, its structural components suggest several potential areas of investigation for drug development professionals.

Analgesic and Anti-inflammatory Potential

The 4-hydroxyphenylacetamide core is structurally related to acetaminophen (paracetamol), a widely used analgesic and antipyretic.[6] Furthermore, numerous N-substituted acetamide derivatives have been investigated for their anti-inflammatory properties.[7][8] It is plausible that the target molecule may exhibit similar activities, potentially with a modified pharmacokinetic profile due to the hydroxyethyl substitution.

Antimicrobial and Antifungal Activity

Various N-substituted benzamides and phenylacetamides have demonstrated significant antibacterial and antifungal activities.[7] The combination of a phenolic moiety and an amide linkage in the target compound makes it a candidate for screening against a panel of pathogenic microbes.

Enzyme Inhibition

Substituted acetamide derivatives have been explored as inhibitors of various enzymes. For instance, some have shown potential as butyrylcholinesterase inhibitors for the treatment of Alzheimer's disease, while others have been investigated as histone deacetylase (HDAC) inhibitors with anticancer properties.[9][10]

Caption: Potential biological activities of the target molecule.

Conclusion and Future Directions

N-(2-hydroxyethyl)-2-(4-hydroxyphenyl)acetamide (CAS No. 855928-60-8) represents an intriguing molecule with potential for further investigation in the fields of medicinal chemistry and drug discovery. This guide has provided a comprehensive, albeit partially predictive, overview of its synthesis, characterization, and potential biological applications based on established chemical principles and data from structurally analogous compounds.

Future research should focus on the experimental validation of the proposed synthetic route and the complete spectroscopic characterization of the molecule. Subsequently, a systematic biological evaluation, including in vitro and in vivo studies, will be crucial to elucidate its pharmacological profile and therapeutic potential.

References

- Chemical Synthesis Database. N-(2-hydroxyethyl)acetamide. (2025).

- ChemicalBook.

- PubChem. N-[4-(2-hydroxyethyl)phenyl]acetamide. (n.d.).

- National Oceanic and Atmospheric Administr

- Sustainable Synthesis of the Active Pharmaceutical Ingredient Atenolol in Deep Eutectic Solvents. PMC. (2024).

- ChemBK. N-(2-hydroxyphenyl)acetamide. (2024).

- Kim, D.-K., et al. (2003). Synthesis and Biological Evaluation of 3-(4-Substituted-phenyl)-N-hydroxy-2-propenamides, a New Class of Histone Deacetylase Inhibitors. Journal of Medicinal Chemistry, 46(26), 5745–5751.

- Slideshare.

- Supporting inform

- PubChem. (4-Hydroxyphenyl)acetamide. (n.d.).

- National Institute of Standards and Technology. Acetamide, N-(2-hydroxyethyl)-. NIST Chemistry WebBook. (n.d.).

- SpectraBase. Acetamide, 2-[4-(2-hydroxyethyl)phenoxy]-N-(2-methylphenyl)-. (n.d.).

- Clinivex. N-[2-(4-Hydroxyphenyl)ethyl]acetamide-d4| Products Supplier. (n.d.).

- Arora, P. K. (2011). Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Asian Journal of Chemistry, 23(3), 1041-1043.

- Salvi, S. T. B., Antonio, S. G., & Paiva-Santos, C. O. (2013). Atenolol characterization in solid formulations available in Brazilian market. CDMF.

- Google Patents. Method for preparing 4-hydroxyphenylacetic acid. (1982).

- Ertan, T., et al. (2007). Synthesis and biological evaluation of new N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides as antimicrobial agents. Bioorganic & Medicinal Chemistry, 15(5), 2032-2044.

- Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. PMC. (2023).

- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. (n.d.).

- Growing Science.

- PubChem. N-(2-hydroxy-2-phenylethyl)acetamide. (n.d.).

- Sigma-Aldrich. N-(2-hydroxyethyl)-2-(4-hydroxyphenyl)acetamide. (n.d.).

- National Institute of Standards and Technology. Acetamide, N-(2-hydroxyethyl)-. NIST Chemistry WebBook. (n.d.).

- PubChemLite. N-(2-hydroxyethyl)-2-(4-hydroxyphenyl)acetamide. (n.d.).

- Cheméo. Chemical Properties of Acetamide, N-(2-hydroxyethyl)- (CAS 142-26-7). (n.d.).

- PubChem. CID 159362238. (n.d.).

- Growing Science.

- Benchchem. Biological Validation of N-(4-hydroxyphenyl)-N-methylprop-2-ynamide: A Comparative Guide Based on Structural Analogs. (n.d.).

- N-(2-hydroxyphenyl)

- A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl)

- Thermo Fisher Scientific - HK. NMR Spectrum of Phenacetin. (n.d.).

- ResearchGate. Comparison between experimental infrared spectrum of acetamide and... | Download Scientific Diagram. (n.d.).

- SciSpace.

- MDPI.

- mzCloud. 2E 3 4 Hydroxyphenyl N 2 4 hydroxyphenyl ethyl acrylamide. (2018).

- ResearchGate. (PDF) 2-(4-Hydroxyphenyl)acetamide. (2026).

- Google Patents. US4329497A - Method for the production of 4-hydroxyphenylacetic acid. (n.d.).

- HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.).

Sources

- 1. PubChemLite - N-(2-hydroxyethyl)-2-(4-hydroxyphenyl)acetamide (C10H13NO3) [pubchemlite.lcsb.uni.lu]

- 2. growingscience.com [growingscience.com]

- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. UV VIS | UV Vis 光譜儀 | Thermo Fisher Scientific - TW [thermofisher.com]

- 5. Acetamide, N-(2-hydroxyethyl)- [webbook.nist.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Synthesis and biological evaluation of new N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. N-(2-hydroxyphenyl)acetamide and its gold nanoparticle conjugation prevent glycerol-induced acute kidney injury by attenuating inflammation and oxidative injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sci-hub.box [sci-hub.box]

- 10. Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Comprehensive Technical Guide: Identification and Profiling of Paracetamol Impurity C

Executive Summary

In the highly regulated landscape of pharmaceutical manufacturing and environmental monitoring, the identification of trace impurities is critical for ensuring drug safety and ecological stability. Paracetamol Impurity C , chemically known as N-(3-chloro-4-hydroxyphenyl)acetamide or 3-chloro-4-hydroxyacetanilide (CAS: 3964-54-3), is a well-documented pharmacopeial impurity[1]. Beyond its presence as a synthetic byproduct in Active Pharmaceutical Ingredient (API) manufacturing, it is also a primary degradation product formed during the chlorine-based disinfection of wastewater containing paracetamol[2].

This whitepaper provides an in-depth, expert-level methodology for the structural profiling, toxicological assessment, and chromatographic identification of Paracetamol Impurity C, designed for analytical chemists and drug development professionals.

Chemical Identity and Mechanistic Origins

Structural Profiling

Paracetamol Impurity C (Molecular Formula: C8H8ClNO2 , Molecular Weight: 185.61 g/mol ) differs from the parent paracetamol molecule by the addition of a chlorine atom at the meta position relative to the acetamido group[1]. This halogenation fundamentally alters the molecule's physicochemical properties, significantly increasing its lipophilicity ( logP ) and altering its UV absorption maxima.

Formation via Electrophilic Aromatic Chlorination

Understanding the mechanistic origin of Impurity C is essential for both process chemistry and environmental science.

The Causality of Substitution: When paracetamol is exposed to hypochlorous acid ( HOCl )—either as a side reaction during API synthesis or during wastewater treatment—it undergoes electrophilic aromatic substitution[2]. The hydroxyl ( −OH ) group at the C4 position is a strongly activating, ortho/para-directing group. While the acetamido group at C1 is also activating, the phenolic oxygen dominates the directing effect. Because the para position is already occupied, the electrophilic chlorine ion ( Cl+ ) attacks the ortho position (C3), yielding N-(3-chloro-4-hydroxyphenyl)acetamide[2].

Caption: Mechanistic pathway of Impurity C formation via electrophilic aromatic chlorination.

Toxicological and Environmental Significance

The presence of Impurity C is strictly controlled due to its distinct toxicological profile. The addition of the chloro group increases the molecule's ability to penetrate biological membranes.

-

Toxicity: It is classified under Specific Target Organ Toxicity (Category 3) and carries hazard statements for causing serious eye irritation (H319), skin irritation (H315), and respiratory irritation (H335)[3].

-

Environmental Persistence: Chlorinated byproducts of paracetamol exhibit greater environmental persistence than the parent drug. Traditional wastewater treatment often fails to clear these halogenated congeners, prompting the need for Advanced Oxidation Processes (AOPs) to mitigate their ecological impact[2].

Analytical Identification Methodology (RP-HPLC-UV/MS)

To accurately identify and quantify Impurity C, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with UV and Mass Spectrometry (MS) is the gold standard[4].

Rationale for Chromatographic Conditions

-

Stationary Phase (C18 Column): Causality: The chloro-substitution makes Impurity C significantly more hydrophobic than paracetamol. A highly retentive C18 column maximizes hydrophobic interactions, ensuring that the polar parent drug elutes first, followed by the lipophilic Impurity C.

-

Mobile Phase (Acidified Water/Acetonitrile): Causality: The phenolic hydroxyl group has a pKa of approximately 9.5. Using an acidic modifier (e.g., 0.1% Formic Acid) ensures the molecule remains fully un-ionized, preventing peak tailing and ensuring sharp, Gaussian peak shapes.

Step-by-Step Experimental Protocol

This protocol operates as a self-validating system , ensuring that any deviation in column chemistry or mobile phase preparation is caught prior to data acquisition.

-

Standard Preparation: Accurately weigh 10.0 mg of Paracetamol Impurity C reference standard[1] and dissolve in 10 mL of methanol (Stock: 1.0 mg/mL). Causality: Methanol ensures complete solubilization of the lipophilic chlorinated ring before aqueous dilution.

-

Sample Preparation: Prepare the Paracetamol API sample at 1.0 mg/mL in the initial mobile phase (90:10 Water:Acetonitrile). Causality: Matching the sample diluent to the initial mobile phase prevents solvent-induced peak distortion (fronting) during injection.

-

Chromatographic Separation: Inject 10 µL into the RP-HPLC system. Run a linear gradient from 10% to 90% Acetonitrile over 20 minutes at a flow rate of 1.0 mL/min.

-

Detection: Monitor UV absorbance at 245 nm. Causality: 245 nm is near the isobestic point for paracetamol and its chlorinated derivatives, providing uniform response factors for accurate quantification.

-

System Suitability Testing (SST): Inject a resolution mixture containing Paracetamol and Impurity C. The system is only validated for use if the resolution ( Rs ) between the two peaks is ≥2.0 and the Signal-to-Noise ( S/N ) ratio for Impurity C is ≥10 .

Caption: Step-by-step RP-HPLC-UV/MS analytical workflow for Impurity C identification.

Quantitative Data and System Suitability

The following tables summarize the expected physicochemical and chromatographic data necessary for verifying Impurity C.

Table 1: Physicochemical Properties Comparison

| Parameter | Paracetamol (Parent API) | Paracetamol Impurity C |

| Molecular Formula | C8H9NO2 | C8H8ClNO2 |

| Molecular Weight | 151.16 g/mol | 185.61 g/mol [1] |

| Exact Mass (MS ESI+) | 152.0712 [M+H]+ | 186.0322 [M+H]+ |

| Melting Point | 169 °C | 144.0 °C - 146.0 °C[3] |

Table 2: Chromatographic System Suitability Parameters (RP-HPLC)

| Chromatographic Parameter | Expected Value / Specification | Validation Rationale |

| Relative Retention Time (RRT) | ~ 1.45 - 1.60 | Confirms increased lipophilicity due to the chloro group. |

| Resolution ( Rs ) | ≥2.0 | Ensures baseline separation from the massive API peak. |

| Tailing Factor ( Tf ) | ≤1.5 | Verifies suppression of secondary silanol interactions. |

| Limit of Detection (LOD) | ≤0.05 µg/mL | Ensures compliance with EP/USP reporting thresholds. |

References

-

[1] Paracetamol EP Impurity C - LGC Standards. Source: lgcstandards.com.1

-

[4] Impurity profiling of paracetamol dosage forms used in maiduguri metropolis. Source: WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.4

-

[3] 3-Chloro-4-hydroxyacetanilide, 98% 1 g | Buy Online | Thermo Scientific Acros. Source: fishersci.no. 3

-

[2] Effects of Chlorination on the Persistence of Pharmaceuticals in the Environment. Source: ResearchGate. 2

Sources

Comprehensive Physicochemical and Solubility Profiling of N-(2-hydroxyethyl)-2-(4-hydroxyphenyl)acetamide

Executive Summary

N-(2-hydroxyethyl)-2-(4-hydroxyphenyl)acetamide (CAS 855928-60-8) is a highly polar, multi-functional chemical building block[1]. It is prominently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including substituted pyrazoles that act as FFA4/GPR120 receptor agonists[2]. Despite its low molecular weight and multiple hydrophilic functional groups, formulating this compound presents unique developability challenges. This whitepaper provides an in-depth mechanistic analysis of its solubility profile, detailing the thermodynamic drivers of its solid-state behavior, empirical determination protocols, and advanced formulation strategies.

Molecular Architecture and the "Brick Dust" Paradigm

To understand the solubility behavior of CAS 855928-60-8, we must first analyze its molecular architecture. The compound consists of a central acetamide linker flanked by a phenol ring and a primary ethanolamine-derived tail.

From a classical drug-design perspective, the molecule easily complies with 3[3]:

-

Molecular Weight: 195.22 Da (< 500 Da)

-

Hydrogen Bond Donors (HBD): 3 (Phenol -OH, Amide -NH, Alcohol -OH)

-

Hydrogen Bond Acceptors (HBA): 3 (Phenol -O, Amide -O, Alcohol -O)

-

Calculated LogP (cLogP): < 2.0 (Highly hydrophilic)

Despite this highly favorable hydrophilic profile, the compound often exhibits constrained aqueous solubility. This is due to the "Brick Dust" vs. "Grease Ball" dichotomy in medicinal chemistry[4]. While "grease ball" molecules fail to dissolve due to extreme lipophilicity (LogP > 4), "brick dust" molecules fail because their dense hydrogen-bonding networks create a highly stable, rigid crystal lattice with high melting points[5]. For CAS 855928-60-8, the intermolecular hydrogen bonding between the amides and the hydroxyl groups results in a lattice energy that exceeds the enthalpic payoff of aqueous solvation.

Thermodynamic pathway of solvation highlighting the energy barrier of crystal lattice disruption.

Physicochemical Profiling and Estimated Solubility Data

Because the solubility of "brick dust" molecules is limited by solid-state intermolecular forces rather than lipophilicity, solvent selection must focus on hydrogen-bond disruption .

Below is the estimated solubility profile of N-(2-hydroxyethyl)-2-(4-hydroxyphenyl)acetamide across standard solvent systems, driven by the causality of solvent-solute interactions:

| Solvent System | Estimated Solubility | Mechanistic Rationale |

| Water (pH 7.0) | < 5 mg/mL | High crystal lattice energy limits dissolution. Water struggles to competitively disrupt the extensive solid-state H-bond network. |

| Aqueous Buffer (pH 10.5) | > 50 mg/mL | Deprotonation of the phenol group (pKa ~9.5) creates an anion. The resulting ion-dipole interactions drastically lower lattice energy and drive aqueous solvation. |

| DMSO | > 100 mg/mL | As a strong aprotic H-bond acceptor, DMSO efficiently breaks intermolecular amide-amide and phenol-amide hydrogen bonds, collapsing the lattice. |

| Methanol | > 30 mg/mL | A protic solvent capable of both donating and accepting H-bonds, providing moderate disruption of the crystal lattice. |

Rigorous Methodologies for Empirical Solubility Determination

To generate actionable data for in vitro assays or formulation development, solubility must be measured empirically. Kinetic solubility assays (e.g., nephelometry via DMSO spiking) can artificially overestimate solubility by creating metastable supersaturated states. Therefore, thermodynamic solubility is the required gold standard.

The following protocol is adapted from the6 (Shake-Flask Method) to ensure self-validating, highly reproducible results[6].

Step-by-Step Thermodynamic Solubility Protocol (OECD 105)

-

Saturation Preparation: Weigh an excess amount of solid CAS 855928-60-8 (e.g., 50 mg) into a glass vial. Add 1.0 mL of the target solvent (e.g., PBS pH 7.4).

-

Equilibration: Seal the vial and place it in a thermostatic shaker at a constant temperature (25.0 ± 0.1 °C). Agitate at 300 RPM for 24 to 48 hours. Causality: This extended timeframe ensures the system overcomes any metastable states and reaches true thermodynamic equilibrium[6].

-

Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 × g for 15 minutes to pellet the undissolved solid. Alternatively, filter the supernatant through a 0.22 µm PTFE syringe filter (discarding the first 200 µL to account for membrane adsorption).

-

Quantification: Dilute the clear supernatant appropriately and analyze via HPLC-UV (monitoring at the phenol absorbance maximum, typically ~270-280 nm) against a validated multi-point calibration curve.

Experimental workflow comparing kinetic and thermodynamic solubility determination protocols.

Formulation and Solubilization Strategies

When preparing CAS 855928-60-8 for biological evaluation (such as in vitro FFA4/GPR120 agonism assays[2]), maintaining the compound in solution is critical.

Because it is a "brick dust" molecule rather than a "grease ball", traditional Lipid-Based Formulations (LBFs) are generally ineffective. The compound simply lacks the lipophilicity (LogP) required to partition favorably into lipid vehicles or oils[7]. Instead, the following strategies are required:

-

Co-Solvent Systems: Utilizing co-solvents like PEG400 or Propylene Glycol can significantly boost solubility by disrupting the aqueous hydrogen-bonding network and accommodating the polar functional groups[7].

-

Amorphous Solid Dispersions (ASDs): For oral formulation development, formulating the API as an ASD using polymers (e.g., HPMC or PVP) forces the compound out of its crystalline lattice into a higher-energy amorphous state, bypassing the enthalpic penalty of crystal disruption[4].

-

pH Modification: For liquid formulations where physiological pH is not strictly required, adjusting the vehicle pH to > 10.0 will deprotonate the phenol moiety, yielding a highly soluble phenoxide salt.

References

Sources

- 1. N-(4-hydroxyphenyl)acetamide | Sigma-Aldrich [sigmaaldrich.com]

- 2. CA3090445A1 - Substituted pyrazoles ffa4/gpr120 receptor agonists - Google Patents [patents.google.com]

- 3. Lipinski’s Rule of 5 – REVIVE [revive.gardp.org]

- 4. The Medicine Maker | From Brick Dust to Blockbuster [themedicinemaker.com]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 7. Frontiers | Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs [frontiersin.org]

Discovery of novel impurities in paracetamol synthesis

Unmasking the Unseen: A Senior Application Scientist’s Guide to the Discovery and Elucidation of Novel Impurities in Paracetamol Synthesis

Executive Summary

As pharmaceutical regulatory bodies pivot toward ultra-trace genotoxic profiling, the analytical landscape for active pharmaceutical ingredients (APIs) like paracetamol (acetaminophen) has fundamentally shifted. Historically, impurity profiling focused on known synthetic carryovers such as 4-aminophenol (4-AP) and 4-nitrophenol (4-NP). However, recent regulatory findings—most notably the 2023 identification of1 linked to paracetamol synthesis[1]—demand a more rigorous, mechanistic approach to analytical discovery. This whitepaper provides an authoritative, self-validating framework for the structural elucidation and quantitation of both classical and novel paracetamol impurities using High-Resolution Mass Spectrometry (LC-HRMS).

Mechanistic Origins of Process-Related and Novel Impurities

To control an impurity, one must first understand its chemical genesis. Paracetamol is predominantly synthesized via the acylation of 4-aminophenol with acetic anhydride. The precursor, 4-AP, is typically derived from the nitration of phenol followed by catalytic reduction.

-

Classical Carryover: Incomplete reduction leaves trace 4-nitrophenol, while incomplete acylation leaves 4-aminophenol. 4-AP is notoriously nephrotoxic and serves as a 2 during API aging[2].

-

Side-Reaction Byproducts: Depending on the synthetic route (e.g., if chlorobenzene is used as a starting material), highly toxic impurities like3 can form[3].

-

Novel Genotoxins (N-Nitrosamines): The most critical emerging threat involves N-nitrosamines. These form when secondary amines (often present as trace contaminants or degradation products) react with nitrous acid under specific pH and temperature conditions during the manufacturing process[1].

Fig 1: Paracetamol synthesis pathway and origin of process-related and novel impurities.

Quantitative Profiling of Known and Emerging Impurities

The table below synthesizes the critical quantitative thresholds and origins for key paracetamol impurities.

| Impurity | Chemical Origin | Regulatory Limit | Clinical / Toxicological Impact |

| 4-Aminophenol (4-AP) | Unreacted precursor / API degradation | < 0.005% | Nephrotoxic and teratogenic effects[2]. |

| 4-Nitrophenol (4-NP) | Unreacted intermediate | < 0.05% | General toxicity; potential mutagen. |

| 4-Chloroacetanilide (4-CA) | Side reaction (chlorobenzene route) | < 0.001% | High genotoxic potential[3]. |

| N-Nitrosamines | Secondary amines + HNO₂ | AI-based (ppb range) | Potent human carcinogens[1]. |

Advanced Analytical Architecture: The LC-HRMS Paradigm

The discovery of novel impurities—those lacking commercially available reference standards—renders traditional UV-based HPLC obsolete. As an Application Scientist, I mandate the use of Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS), specifically Quadrupole Time-of-Flight (Q-TOF) systems.

The Causality of the Analytical Design:

-

Chromatographic Resolution (Sub-2 µm Particles): We utilize sub-2 µm C18 columns. The physics of the van Deemter equation dictates that smaller particle sizes minimize eddy diffusion, maintaining high theoretical plate counts at elevated flow rates. This allows baseline resolution of up to ten structurally similar impurities4[4].

-

Ionization and pH Control: Acetaminophen (pKa ~9.5) remains neutral at acidic pH, whereas 4-AP (pKa ~5.5) is ionized. By utilizing a phosphate buffer at pH 4.88 or a mixed-mode reversed-phase/cation-exchange stationary phase, we exploit this differential ionization to selectively retain the highly polar 4-AP, preventing it from 2[2].

-

Mass Accuracy for Structural Elucidation: Q-TOF systems deliver mass accuracy of <2 ppm. This is the cornerstone of novel impurity discovery: it allows the software to predict the exact empirical formula of an unknown peak based on its exact mass and isotopic distribution,5[5].

Fig 2: Self-validating LC-HRMS workflow for the elucidation of unknown paracetamol impurities.

Self-Validating Experimental Protocol: Step-by-Step LC-HRMS Impurity Profiling

A robust protocol must be self-validating—meaning the system inherently flags its own failures. Below is the definitive workflow for profiling paracetamol impurities.

Step 1: Matrix-Matched Calibration & System Suitability

-

Action: Prepare a paracetamol standard at 50 mg/mL in a diluent of water:methanol (85:15 v/v). Spike with known impurity standards (e.g., 4-AP, 4-CA)5[5].

-

Causality: Paracetamol matrices cause severe ion suppression in Electrospray Ionization (ESI). Matrix-matching ensures that the ionization efficiency of the standards perfectly mirrors the samples.

-

Self-Validation Checkpoint: The system is only suitable if the mass accuracy of the spiked standards remains <2 ppm and the 4[4].

Step 2: Sample Preparation via Standard Addition

-

Action: Dissolve the pharmaceutical sample to a final API concentration of 10 mg/mL. Divide into three aliquots. Spike Aliquots 2 and 3 with known concentrations of the target impurities.

-

Causality: Standard addition mathematically nullifies residual matrix effects that cannot be solved by chromatography alone.

-

Self-Validation Checkpoint: The linear regression of the spiked samples must yield an R² > 0.999. A lower value indicates unresolved matrix interference or detector saturation.

Step 3: UHPLC Separation

-

Action: Inject 2 µL onto a sub-2 µm C18 column (e.g., 100 × 2 mm). Run a gradient mobile phase of2[2].

-

Causality: The low injection volume prevents column overloading by the massive API peak, ensuring trace impurities are not masked by peak tailing. The pH 4.88 buffer ensures differential retention of polar degradants.

Step 4: ESI-QTOF HRMS Detection

-

Action: Operate the Q-TOF in ESI positive mode. Set the capillary voltage to 3.5 kV and5[5].

-

Causality: Positive ESI is optimal for protonating the amine and amide groups in paracetamol and its derivatives, yielding strong [M+H]+ precursor ions.

Step 5: Data Processing & Structural Elucidation

-

Action: For any unassigned peak >0.05% area, utilize the Formula Predictor module. Filter results by mass accuracy (<2 ppm) and isotopic pattern matching. Perform MS/MS fragmentation at 10-50 eV to deduce the structure.

-

Causality: High collision energy breaks the molecule into characteristic fragments (e.g., loss of the acetyl group). The fragmentation tree acts as a definitive fingerprint for the novel impurity, eliminating false positives.

-

Self-Validation Checkpoint: The predicted structure must logically align with the known paracetamol synthesis pathway (e.g., a mass shift corresponding to a nitroso group addition).

Conclusion

The identification of novel impurities in paracetamol synthesis requires moving beyond basic compliance testing. By understanding the chemical causality of impurity formation and deploying self-validating LC-HRMS workflows, analytical scientists can proactively identify and mitigate genotoxic risks—such as N-nitrosamines—before they reach the patient.

References

- Simplified approach for structural elucidation and quantitation for pharmaceutical API and related impurities ASMS 2019 TP 746 Shimadzu

- High-Throughput LC/MS Purification of Pharmaceutical Impurities Agilent

- High Speed Analysis of Paracetamol and its Process Impurities LCGC Intern

- Navigating The N-Nitrosamine Impurities Challenge: Comprehensive Strategies For Ensuring Paracetamol Purity...

- HPLC Separation of Acetaminophen and its Impurities Using A Mixed-mode Reversed-Phase/Cation Exchange St

Sources

Mass spectrometry of N-(2-hydroxyethyl)-2-(4-hydroxyphenyl)acetamide

An In-Depth Technical Guide to the Mass Spectrometry of N-(2-hydroxyethyl)-2-(4-hydroxyphenyl)acetamide

Introduction: Characterizing a Key Biologically-Relevant Molecule

N-(2-hydroxyethyl)-2-(4-hydroxyphenyl)acetamide is a molecule of significant interest, structurally related to key pharmaceutical compounds and endogenous metabolites. Its architecture, featuring a phenolic ring, an amide linkage, and a primary alcohol, presents a unique analytical challenge and opportunity. As a potential metabolite or a synthetic derivative in drug discovery programs, its unambiguous identification and quantification are paramount. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as the premier analytical technique for this purpose, offering unparalleled sensitivity and structural specificity.[1][2]

This guide provides a comprehensive, in-depth exploration of the mass spectrometric behavior of N-(2-hydroxyethyl)-2-(4-hydroxyphenyl)acetamide. Moving beyond a simple recitation of methods, we will delve into the causality behind experimental design, from ionization strategy to collision-induced dissociation (CID) pathways. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to confidently analyze this and structurally similar molecules.

Part 1: Foundational Physicochemical & Mass Spectrometry Data

A robust analytical method begins with a thorough understanding of the analyte's core properties. These data inform every subsequent decision in the mass spectrometric workflow.

| Property | Value | Source |

| IUPAC Name | N-(2-hydroxyethyl)-2-(4-hydroxyphenyl)acetamide | - |

| Molecular Formula | C₁₀H₁₃NO₃ | - |

| Average Molecular Weight | 195.21 g/mol | - |

| Monoisotopic Mass | 195.08954 Da | - |

High-resolution mass spectrometry (HRMS) is indispensable for confirming the elemental composition of an analyte, providing a critical layer of identification confidence.[3] The table below summarizes the theoretical exact masses for the primary ions of interest.

| Ion Species | Molecular Formula | Theoretical m/z |

| [M+H]⁺ | C₁₀H₁₄NO₃⁺ | 196.09682 |

| [M-H]⁻ | C₁₀H₁₂NO₃⁻ | 194.08227 |

| [M+Na]⁺ | C₁₀H₁₃NO₃Na⁺ | 218.07879 |

Part 2: The Ionization Strategy: Positive vs. Negative Mode ESI

Electrospray ionization (ESI) is the technique of choice for a polar, non-volatile molecule like N-(2-hydroxyethyl)-2-(4-hydroxyphenyl)acetamide.[4] A critical initial decision is the selection of ionization polarity.

-